Fmoc-2-Me-Nle-OH

Description

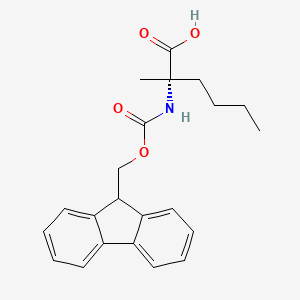

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTHCOANGKGNSU-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of Fmoc 2 Me Nle Oh into Peptides Via Solid Phase Peptide Synthesis Spps

General Strategies for Incorporating N-Methylated Amino Acids in Fmoc-SPPS

The successful incorporation of N-methylated amino acids like Fmoc-2-Me-Nle-OH hinges on overcoming the steric hindrance at the secondary amine. beilstein-journals.org This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the amide bond formation to completion. peptide.comsigmaaldrich.com

Standard coupling reagents such as HBTU and HCTU have been reported to be less effective for coupling to N-methylated residues. peptide.com More potent activating reagents are generally required. Among the most effective are phosphonium (B103445) and aminium/uronium salt-based reagents. sigmaaldrich.combachem.com

Effective Coupling Reagents for N-Methylated Amino Acids:

| Reagent Class | Specific Examples | Key Features |

| Aminium/Uronium | HATU, HCTU | Generate highly reactive OAt or O-6-ClBt esters. HATU is particularly effective for sterically hindered couplings. peptide.combachem.com |

| Phosphonium | PyBOP, PyAOP | Generate reactive OBt or OAt esters. PyAOP and PyBOP in combination with HOAt are highly promising for N-methylamino acid couplings. bachem.comnih.gov |

| Other | COMU, PyBrOP, BOP-Cl | COMU offers high efficiency comparable to HATU with improved safety. bachem.com PyBrOP and BOP-Cl are also utilized for difficult couplings. peptide.combachem.com |

In addition to the choice of coupling reagent, the base used during the coupling step is crucial. N,N-Diisopropylethylamine (DIPEA) is commonly employed, often in higher equivalents than in standard couplings, to facilitate the reaction. peptide.comgyrosproteintechnologies.com For couplings with a high risk of racemization, a weaker base like sym-collidine may be recommended. gyrosproteintechnologies.com

Microwave-assisted SPPS has also emerged as a powerful technique to enhance the efficiency of coupling sterically hindered amino acids, including N-methylated derivatives. cem.com The application of microwave energy can significantly reduce reaction times and improve coupling yields. cem.com

Reaction Kinetics and Coupling Efficiencies in this compound Incorporations

The N-methylation of an amino acid residue dramatically reduces its reactivity, leading to slower coupling kinetics. The steric bulk of the N-methyl group, combined with the α-substituent (in this case, the isobutyl group of norleucine), creates a challenging environment for the incoming activated amino acid. peptide.comcem.com

To achieve high coupling efficiencies, extended reaction times and/or double or even triple couplings are common practice. researchgate.net Monitoring the coupling reaction is essential. Traditional ninhydrin (B49086) tests are ineffective for secondary amines; instead, the bromophenol blue test can be used to monitor the disappearance of the free amine. peptide.com

Factors Influencing Coupling Efficiency:

| Factor | Impact on N-Methylated Couplings | Recommended Strategies |

| Coupling Reagent | Stronger activating reagents are necessary to overcome steric hindrance. peptide.com | Use of HATU, PyAOP, or COMU. peptide.combachem.comnih.gov |

| Reaction Time | Longer reaction times are typically required for complete coupling. researchgate.net | Extend coupling times (e.g., 1 hour or more) and perform double couplings. peptide.com |

| Temperature | Increased temperature can enhance reaction rates. gyrosproteintechnologies.com | Microwave-assisted synthesis can be beneficial. cem.com |

| Reagent Concentration | Higher equivalents of amino acid and coupling reagents are often needed. peptide.com | Use of 4 equivalents of Fmoc-amino acid and HATU, with 8 equivalents of DIPEA. peptide.com |

Management and Mitigation of Common Side Reactions in Fmoc-SPPS

The synthesis of peptides containing N-methylated amino acids is often complicated by several side reactions. researchgate.net Careful selection of protecting groups, linkers, and reaction conditions is necessary to minimize these issues.

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. nih.goviris-biotech.de It is catalyzed by the basic conditions of Fmoc deprotection. iris-biotech.de While N-methylation itself doesn't directly cause aspartimide formation, the extended base exposure times that may be required for Fmoc deprotection in sterically hindered regions can exacerbate the problem if an aspartic acid residue is present elsewhere in the sequence.

Mitigation Strategies for Aspartimide Formation:

| Strategy | Description |

| Bulky Protecting Groups | Using sterically demanding protecting groups for the Asp side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can hinder the nucleophilic attack that initiates aspartimide formation. researchgate.netsigmaaldrich.com |

| Modified Deprotection | Adding an acidic additive like HOBt to the piperidine (B6355638) deprotection solution can reduce the basicity and suppress aspartimide formation. researchgate.net Alternatively, using DBU in combination with piperazine (B1678402) has been shown to be effective. acs.org |

| Backbone Protection | The use of dipeptide building blocks incorporating a Dmb group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can prevent this side reaction. researchgate.net |

Diketopiperazine (DKP) formation is a major side reaction, especially when an N-methylated amino acid is at the C-terminus or in the second position of the peptide chain. researchgate.netrsc.org The N-terminal amine can attack the carbonyl group of the preceding residue, leading to the cyclization and cleavage of a dipeptide from the resin. researchgate.net This is particularly problematic for sequences containing proline or other N-alkylated amino acids which favor the cis-amide bond conformation required for DKP formation. acs.org

Mitigation Strategies for Diketopiperazine Formation:

| Strategy | Description |

| Resin Choice | Using sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation at the dipeptide stage. acs.orgsigmaaldrich.com |

| Protecting Group Strategy | Incorporating the first two amino acids as a dipeptide unit can bypass the vulnerable dipeptide stage on the resin. iris-biotech.de |

| Modified Deprotection Conditions | Utilizing alternative Fmoc deprotection reagents like 2% DBU/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to standard 20% piperidine in DMF. acs.org |

The quality of the Fmoc-amino acid building blocks is critical for a successful synthesis. Impurities such as Fmoc-β-Ala-OH or dipeptides formed during the manufacturing of the Fmoc-amino acid can be incorporated into the growing peptide chain. nih.gov Acetic acid is another potential impurity that can cause permanent capping of the peptide chain. nih.gov

Over-acylation can occur if the coupling reaction is excessively long or if highly reactive coupling agents are used without careful control. While a concern, the primary challenge with N-methylated residues is typically incomplete coupling rather than over-acylation.

Mitigation Strategies:

High-Purity Reagents: Use high-purity Fmoc-amino acid derivatives (>99%) to minimize the incorporation of impurities. nih.gov

Optimized Coupling: Carefully optimize coupling times to ensure complete reaction without unnecessary extensions that could promote side reactions.

Capping: After the coupling step, a capping step with a reagent like acetic anhydride (B1165640) can be employed to block any unreacted N-terminal amines, preventing the formation of deletion sequences. gyrosproteintechnologies.com

N-methylated amino acids are particularly prone to racemization (epimerization) upon activation of their carboxyl group for coupling. researchgate.net The absence of an N-H proton, which is present in non-methylated amino acids, increases the susceptibility of the α-proton to abstraction by base, leading to a loss of stereochemical integrity. acs.org

Mitigation Strategies for Racemization/Epimerization:

| Strategy | Description |

| Base Selection | The use of weaker bases like sym-collidine or N-methylmorpholine (NMM) instead of DIPEA during coupling can reduce the risk of racemization. gyrosproteintechnologies.com |

| Coupling Reagent Choice | Carbodiimide-based couplings (e.g., DIC/OxymaPure) are often associated with lower racemization levels than some phosphonium or uronium reagents, especially when base-free conditions are employed. bachem.com Reagents like DEPBT are known for their remarkable resistance to racemization. bachem.com |

| Pre-activation Time | Minimizing the pre-activation time before adding the activated amino acid to the resin-bound peptide can limit the window for epimerization to occur. nih.gov |

By implementing these specialized strategies, the successful incorporation of this compound into peptides can be achieved with high fidelity, paving the way for the synthesis of novel N-methylated peptide analogs with potentially enhanced therapeutic properties.

Deprotection and Cleavage Methodologies for this compound Containing Peptides

The successful synthesis of peptides incorporating this compound hinges on optimized deprotection and cleavage protocols. These steps are critical for removing the temporary Fmoc protecting group at each cycle and for the final release of the peptide from the solid support with simultaneous removal of side-chain protecting groups.

Standard Fmoc deprotection using 20% piperidine in N,N-dimethylformamide (DMF) can be sluggish for sterically hindered N-methylated residues. rsc.orgscielo.org.mx To overcome this, several optimization strategies have been developed.

Alternative Bases and Catalysts : The use of stronger bases or the addition of a catalyst can accelerate Fmoc removal. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be used in lower concentrations (e.g., 2%) in combination with a less nucleophilic amine like piperazine (e.g., 5%) to achieve efficient deprotection, even for difficult sequences. rsc.org Another alternative is the use of 4-methylpiperidine, which has been shown to be an effective deprotecting reagent. scielo.org.mx Pyrrolidine has also been identified as an efficient base for Fmoc-removal, particularly in less polar solvent mixtures. acs.org

Concentration and Time : Increasing the concentration of piperidine (e.g., up to 50%) or extending the reaction time can also improve deprotection efficiency. researchgate.net However, prolonged exposure to basic conditions can increase the risk of side reactions such as aspartimide formation or racemization, especially for sensitive amino acids. rsc.orgresearchgate.net

Solvent Choice : The choice of solvent can also influence the rate of Fmoc deprotection. While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) is also frequently used. acs.orgscholaris.ca

Below is a table summarizing various Fmoc deprotection conditions.

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% | DMF or NMP | 10-20 min | Standard condition, may be slow for hindered residues. rsc.orgscielo.org.mxresearchgate.net |

| Piperazine/DBU | 5% / 2% | DMF | 3 min + 12 min | Effective for difficult sequences, reduces deletion products. rsc.org |

| 4-Methylpiperidine | 20% | DMF | 2 x 10 min | An efficient alternative to piperidine. scielo.org.mx |

| Pyrrolidine | Varies | Green solvent mixtures | Varies | Expands the usable solvent space for greener synthesis. acs.org |

The Fmoc/tBu strategy is the most common orthogonal protection scheme in SPPS. iris-biotech.de The Fmoc group is base-labile, while the tert-butyl (tBu) based side-chain protecting groups are removed by acid. iris-biotech.de This orthogonality is crucial for the selective deprotection of the α-amino group without affecting the side chains.

For complex peptides, additional orthogonal protecting groups may be necessary to allow for on-resin modifications such as cyclization or branching. iris-biotech.desigmaaldrich.com These groups must be stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.

Acid-Labile Groups : Groups like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are labile to dilute trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane) and can be used to protect the side chains of amino acids like lysine (B10760008) or ornithine. iris-biotech.debeilstein-journals.orgpeptide.com This allows for selective deprotection and modification on the resin.

Base-Labile Groups : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is labile to 2% hydrazine (B178648) in DMF and is orthogonal to both Fmoc and tBu protecting groups. sigmaaldrich.com

Allyloxycarbonyl (Alloc) Group : The Alloc group is removed by palladium-catalyzed reactions and offers another level of orthogonality. rsc.org

The following table provides examples of orthogonal protecting groups used in Fmoc-SPPS.

| Protecting Group | Abbreviation | Cleavage Condition | Used For |

| tert-Butyl | tBu | High concentration TFA | Asp, Glu, Ser, Thr, Tyr |

| Methyltrityl | Mtt | 1-2% TFA in DCM | Lys, Orn, His, Cys |

| Methoxytrityl | Mmt | 1-2% TFA in DCM | Lys, His |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Lys, Orn, Dap, Dab |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Lys |

During the final cleavage of the peptide from the resin with strong acid (typically TFA), reactive cationic species are generated from the cleavage of side-chain protecting groups. sigmaaldrich.com These carbocations can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to unwanted byproducts. sigmaaldrich.comsigmaaldrich.com Scavengers are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.com

Common Scavengers :

Triisopropylsilane (TIS) : A highly effective scavenger for trityl and other carbocations. researchgate.netwikipedia.orgwpmucdn.com It is volatile and can be easily removed. researchgate.net TIS can also act as a reducing agent, which can be beneficial in some cases but may also lead to the unintended removal of certain S-protecting groups. nih.govsigmaaldrich.com

Water : Often added to scavenge tert-butyl cations. wpmucdn.com

1,2-Ethanedithiol (EDT) : A potent scavenger, particularly for protecting tryptophan residues and assisting in the removal of trityl groups from cysteine. sigmaaldrich.comsigmaaldrich.com It has a strong, unpleasant odor.

Phenol : Helps to protect tryptophan and tyrosine residues. wpmucdn.com

Thioanisole : Can prevent the oxidation of methionine. sigmaaldrich.comwpmucdn.com

The composition of the cleavage cocktail must be tailored to the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com A common general-purpose cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). sigmaaldrich.com However, for many peptides, a simpler, less odorous mixture such as TFA/TIS/water (95:2.5:2.5) is sufficient, especially when acid-labile protecting groups like Boc for tryptophan are used. sigmaaldrich.comtandfonline.com

The table below lists common cleavage cocktails and their components.

| Reagent Name | Composition | Application Notes |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues. sigmaaldrich.com |

| TFA/TIS/H₂O | 95:2.5:2.5 | A common, low-odor cocktail suitable for many peptides, especially with Trp(Boc). sigmaaldrich.comtandfonline.com |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Useful when trityl-based protecting groups are present; does not prevent methionine oxidation. peptide.com |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation. acs.org |

| Reagent L | TFA/TIS/DTT/H₂O (88:2:5:5) | A low-odor alternative using dithiothreitol (B142953) (DTT) instead of EDT and thioanisole. peptide.com |

Automation in Solid-Phase Peptide Synthesis of N-Methylated Peptides

Automation has significantly advanced the field of SPPS, enabling the synthesis of peptides with increased efficiency, reproducibility, and throughput. americanpeptidesociety.orgcreative-peptides.comnih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision, minimizing human error. americanpeptidesociety.org

For the synthesis of challenging sequences, including those containing N-methylated amino acids like this compound, modern automated synthesizers offer advanced features:

Heating Capabilities : Many synthesizers incorporate microwave or conventional heating, which can accelerate coupling and deprotection reactions, thereby improving the synthesis of difficult sequences. beilstein-journals.orgamericanpeptidesociety.orgsandlinnotech.com

UV Monitoring : Real-time UV monitoring of the Fmoc deprotection step allows for the optimization of reaction times and ensures complete removal of the protecting group, which is particularly important for sterically hindered residues. sandlinnotech.comactivotec.com

Flexible Protocols : Automated systems allow for the programming of customized protocols, enabling the use of specialized reagents and conditions required for N-methylated amino acids. activotec.comcem.com

While automation streamlines the synthesis process, the inherent difficulties of incorporating N-methylated residues, such as steric hindrance and potential side reactions, still require careful optimization of the synthetic strategy. researchgate.netbeilstein-journals.org

Sustainable Practices and Green Chemistry in Fmoc-SPPS of this compound Derived Peptides

Traditional SPPS protocols generate significant amounts of hazardous waste, primarily from the use of solvents like DMF, NMP, and dichloromethane (B109758) (DCM). acs.orgrsc.orgnih.gov There is a growing effort to develop greener and more sustainable methods for peptide synthesis. rsc.orgbachem.com

Key areas of focus in greening SPPS include:

Solvent Replacement : The substitution of hazardous solvents with more environmentally benign alternatives is a major goal. nih.govtandfonline.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethyl acetate, and various binary mixtures are being investigated as potential replacements for DMF. acs.orgbachem.combiotage.comacs.org The choice of a green solvent must consider its ability to swell the resin, dissolve reagents, and facilitate both coupling and deprotection steps. nih.govtandfonline.combiotage.com

Greener Reagents : The use of safer coupling reagents is also being explored. For example, derivatives of hydroxybenzotriazole (B1436442) (HOBt) can be explosive, and alternatives with better safety profiles are being sought. rsc.orgnih.gov

Waste Reduction : Strategies to minimize solvent consumption include the development of more efficient washing protocols and the combination of synthesis steps to reduce the number of filtrations. digitellinc.com

Greener Cleavage Cocktails : Research into greener cleavage cocktails aims to replace hazardous and malodorous scavengers with safer alternatives. researchgate.net

The following table highlights some green solvents and their potential application in SPPS.

| Green Solvent/Mixture | Application in SPPS | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Replacement for DMF in coupling and deprotection. acs.orgbiotage.com | acs.orgbiotage.com |

| Ethyl Acetate (EtOAc) | Used in washing steps and as a component of binary solvent mixtures. acs.orgbachem.com | acs.orgbachem.com |

| Cyclopentyl Methyl Ether (CPME) | Investigated as a DMF alternative. biotage.com | biotage.com |

| Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) | Binary mixture as a viable alternative to DMF. bachem.com | bachem.com |

| Propylene (B89431) Carbonate (PC) | Used in all steps of Fmoc-SPPS on ChemMatrix resin. acs.org | acs.org |

| Dipropyleneglycol dimethylether (DMM) | A biodegradable solvent tested for all steps of SPPS. nih.gov | nih.gov |

| Anisole/N-octylpyrrolidone (NOP) | A green solvent mixture for dissolving Fmoc amino acids and swelling resins. tandfonline.com | tandfonline.com |

| Triethyl phosphate (B84403) (TEP)/Dimethylsulfoxide (DMSO) | A green solvent mixture for SPPS. tandfonline.com | tandfonline.com |

Structural and Functional Consequences of Fmoc 2 Me Nle Oh Incorporation into Peptides

Conformational Analysis of N-Methylated Peptide Segments

The introduction of an N-methyl group via Fmoc-2-Me-Nle-OH instigates significant and predictable changes in the local conformation of the peptide backbone. These alterations stem from a combination of steric and electronic effects.

Secondly, a critical consequence of N-methylation is the alteration of the energy landscape for amide bond isomerization. In standard peptides, the trans conformation of the amide bond is overwhelmingly favored (by approximately 2-3 kcal/mol). N-methylation lowers this energy barrier, making the cis and trans conformations more energetically comparable. ub.edumdpi.comtandfonline.com This increased propensity for the cis amide bond introduces unique kinks and turns into the peptide backbone, allowing it to adopt conformations that are otherwise not possible, which can be crucial for mimicking specific structural motifs or fitting into complex receptor sites. ub.edunsf.gov

Finally, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. researchgate.net This prevents the formation of intramolecular hydrogen bonds that would normally stabilize secondary structures like α-helices and β-sheets, potentially leading to different folding patterns stabilized by other interactions, such as carbonyl-carbonyl interactions. ub.edunih.gov

| Conformational Parameter | Effect of N-Methylation | Underlying Cause | Reference |

|---|---|---|---|

| Backbone Dihedral Angles (φ, ψ) | Restricts accessible conformational space; may destabilize α-helical regions. | Steric hindrance from the N-methyl group. | researchgate.net |

| Amide Bond Geometry | Lowers the energy barrier between cis and trans isomers, increasing the probability of a cis conformation. | Electronic and steric effects of the methyl group on the amide bond. | ub.edumdpi.com |

| Hydrogen Bonding | Eliminates the amide proton, preventing its participation as a hydrogen bond donor. | Replacement of N-H with N-CH₃. | researchgate.netub.edu |

| Overall Structure | Increases local rigidity and can induce unique turn-like structures. | Cumulative effect of steric hindrance and altered amide bond geometry. | researchgate.netub.edu |

Influence of N-Methylation on Peptide Backbone and Side-Chain Dynamics

The conformational constraints imposed by N-methylation directly influence the dynamic behavior of the peptide. By introducing steric bulk and removing a hydrogen bond donor, the incorporation of N-Me-Nle reduces the motional freedom of the peptide backbone. tandfonline.comuq.edu.au This "locking" of the local conformation can propagate along the peptide, leading to a more ordered and rigid structure. acs.org

This reduction in flexibility is not limited to the backbone. The rotational freedom of the norleucine side-chain itself, as well as that of adjacent residues, can be affected by the presence of the N-methyl group. tandfonline.com The resulting well-defined conformation can be advantageous, as it reduces the entropic penalty paid upon binding to a receptor, potentially enhancing binding affinity. nih.gov The peptide exists in a state that is closer to its "bioactive conformation"—the shape it adopts when bound to its biological target.

Modulation of Peptide Biostability and Resistance to Proteolytic Degradation

One of the most significant and widely exploited benefits of incorporating N-methylated amino acids is the dramatic increase in the peptide's resistance to enzymatic degradation. researchgate.netingentaconnect.com Peptides in therapeutic applications are often limited by their short in vivo half-lives due to rapid cleavage by proteases. researchgate.net

N-methylation provides a powerful defense against this proteolysis. The N-methyl group acts as a steric shield, physically blocking the approach of protease active sites to the adjacent peptide bonds. mdpi.comcsic.es Since proteases have specific recognition requirements for both the side chains and the backbone of their substrates, this modification effectively makes the peptide a poor substrate for these enzymes. researchgate.net This hydrolysis-hindering effect can even extend to peptide bonds adjacent to the N-methylated site. researchgate.net Consequently, peptides containing N-Me-Nle exhibit significantly enhanced stability in biological fluids like plasma, leading to a longer biological half-life. researchgate.netcsic.es The combination of N-methylation with other strategies, such as macrocyclization, can produce exceptionally stable peptide-based therapeutics. uq.edu.aursc.org

| Peptide | Modification | Relative Half-Life in Protease Solution | Mechanism of Resistance | Reference |

|---|---|---|---|---|

| Model Peptide (e.g., DKLYWWEFL) | None (Standard Amide Bonds) | 1x (Baseline) | Susceptible to cleavage at specific sites (e.g., after Lys). | nih.gov |

| Model Peptide with N-Me-Lys | N-Methylation at P1 site | >1000x | Steric hindrance at the primary cleavage site prevents enzyme binding/catalysis. | nih.gov |

| Model Peptide with N-Me-Asp | N-Methylation at P2 site | ~72x | Steric hindrance adjacent to the cleavage site disrupts protease recognition. | nih.gov |

Impact on Peptide Binding Affinity and Receptor Selectivity

The effect of N-Me-Nle incorporation on binding affinity is highly context-dependent and can be a double-edged sword. nih.gov The outcome hinges on the specific interactions between the parent peptide and its receptor.

Increased Affinity: If the native peptide must adopt a specific, rigid conformation to bind its target, N-methylation can pre-organize the peptide into this bioactive conformation. nih.gov This reduces the entropic cost of binding, thereby increasing affinity. The N-methyl group might also engage in favorable van der Waals interactions within a hydrophobic pocket on the receptor surface.

Decreased Affinity: Conversely, if the amide proton of the original norleucine residue forms a critical hydrogen bond with the receptor, its removal via N-methylation will abolish this interaction and reduce or eliminate binding affinity. researchgate.netnih.gov Furthermore, the steric bulk of the methyl group could clash with the receptor surface, preventing proper binding. nsf.gov It has been frequently observed that the post-hoc N-methylation of an already optimized peptide ligand leads to a loss of activity. nih.gov

By altering the peptide's three-dimensional shape, N-methylation can also modulate its selectivity for different receptor subtypes, potentially leading to more targeted therapeutic agents with fewer off-target effects. researchgate.net

Structure-Activity Relationship (SAR) Studies with N-Methyl-Norleucine Substitutions

Structure-activity relationship (SAR) studies, where N-Me-Nle is systematically used to replace other amino acids, are crucial for dissecting its influence on bioactivity. A prominent example comes from the development of radiolabeled analogs of minigastrin for targeting the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in certain cancers.

In one study, researchers replaced a methionine residue in the minigastrin analog MG11 with N-methyl-norleucine. nih.gov This single modification resulted in the compound DOTA-MGS5, which not only maintained high affinity for CCK-2R but also showed significantly improved metabolic stability. nih.gov

Further investigation into this series of compounds revealed the absolute necessity of the N-methyl group for receptor binding. A follow-up study synthesized a C-terminal tetrapeptide fragment and compared versions with and without the N-methyl group on the norleucine residue. The results were striking: the peptide with (N-Me)Nle had a high affinity, whereas the version with a standard Nle residue was approximately 50 times less potent. nih.gov This finding underscores that for certain peptide-receptor systems, the conformational or steric properties imparted by the N-methyl group are not just beneficial but essential for biological activity.

| Compound ID | Sequence | Key Feature | CCK-2R Affinity (IC₅₀, nM) | Reference |

|---|---|---|---|---|

| B1 | H-Trp-Nle-Asp-1-Nal-NH₂ | Non-methylated Norleucine | 224.7 ± 35.8 | nih.gov |

| B3 | H-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ | N-methylated Norleucine | 4.5 ± 0.5 | nih.gov |

These SAR studies demonstrate that incorporating this compound during peptide synthesis is a powerful strategic tool. It can simultaneously enhance stability and, in favorable cases, lock in a high-affinity binding conformation, making it a critical modification in the design of potent and durable peptide therapeutics. nih.gov

Advanced Applications of Fmoc 2 Me Nle Oh in Chemical Biology and Pharmaceutical Research

Design and Synthesis of Peptidomimetics for Therapeutic Applications

The incorporation of Fmoc-2-Me-Nle-OH into peptide sequences is a key strategy in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. This compound serves as a crucial element in solid-phase peptide synthesis (SPPS), enabling the production of complex peptide sequences with high purity. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the selective protection of the amino group during synthesis, allowing for the sequential addition of amino acids to build the desired peptide chain. chemimpex.com

Strategies for Enhancing Peptide Bioavailability and Pharmacokinetic Properties

A primary challenge in the development of peptide-based therapeutics is their typically poor bioavailability and rapid degradation by proteases in the body. N-methylation of the peptide backbone, facilitated by the use of building blocks like this compound, is a well-established strategy to overcome these limitations. nih.govresearchgate.net The methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and extending its in vivo half-life. nih.govresearchgate.net

Furthermore, N-methylation can enhance a peptide's lipophilicity, which can improve its ability to cross cell membranes and be absorbed orally. researchgate.net This modification reduces the hydrogen-bonding capacity of the amide bond, leading to a more "greasy" molecule that is better able to partition into lipid bilayers. researchgate.net The unique structure of this compound, in particular, can contribute to enhanced stability and solubility of the resulting peptide, potentially leading to improved bioavailability and efficacy. chemimpex.com

| Property | Effect of N-Methylation | Underlying Mechanism |

|---|---|---|

| Proteolytic Stability | Increased | Steric hindrance of the N-methyl group prevents protease binding and cleavage of the amide bond. |

| Membrane Permeability | Increased | Reduces the polarity of the amide bond and can disrupt internal hydrogen bonding networks, exposing more hydrophobic surfaces. |

| Aqueous Solubility | Can be Increased or Decreased | Disruption of intermolecular hydrogen bonds can prevent aggregation and increase solubility; however, increased lipophilicity can sometimes lead to decreased aqueous solubility. |

| Receptor Binding Affinity | Can be Modulated | N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, but can also prevent adoption of the required binding conformation. |

Development of Conformationally Constrained Peptides through N-Methylation

The N-methyl group of this compound also serves as a powerful tool for introducing conformational constraints into a peptide backbone. The steric clash between the N-methyl group and the adjacent amino acid side chains restricts the rotation around the peptide bond, influencing the local secondary structure. researchgate.net This can be strategically employed to stabilize specific conformations, such as β-turns or helical structures, which are often crucial for biological activity. researchgate.net

By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to its target receptor is reduced, which can lead to enhanced binding affinity and potency. nih.gov Furthermore, a more rigid and well-defined conformation can improve selectivity for a specific receptor subtype, reducing off-target effects. The use of this compound allows for the precise placement of these conformational locks within a peptide sequence, enabling the systematic exploration of structure-activity relationships. chemimpex.comresearchgate.net

Applications in Protein Engineering and Modification

The utility of this compound extends beyond peptidomimetics to the broader field of protein engineering. Researchers utilize this compound to modify proteins, which facilitates the exploration of structure-function relationships and the development of novel protein therapeutics. chemimpex.com

Probing Protein Structure-Function Relationships

The substitution of natural amino acids with unnatural counterparts like N-methyl-norleucine is a valuable technique for investigating the role of specific residues in protein structure and function. Norleucine itself is often used as a non-oxidizable isostere of methionine, allowing researchers to dissect the importance of the methionine sulfur atom in protein activity. wikipedia.org The addition of the N-methyl group provides a further probe into the conformational requirements of the peptide backbone at a particular position.

By incorporating N-methyl-norleucine at specific sites within a protein, scientists can assess the impact of local conformational changes and altered hydrogen bonding capabilities on protein folding, stability, and interaction with other molecules. This information is crucial for understanding the fundamental principles of protein biology and for the rational design of engineered proteins with novel properties.

Development of Novel Protein Therapeutics and Biological Probes

The insights gained from structure-function studies can be directly applied to the development of new protein-based drugs and biological probes. By strategically incorporating this compound-derived residues, it is possible to engineer proteins with enhanced stability, altered binding specificities, or novel catalytic activities. chemimpex.com

For example, introducing N-methylated residues at sites prone to proteolytic cleavage can extend the circulating half-life of a therapeutic protein. Furthermore, the conformational constraints imposed by N-methylation can be used to lock a protein into a more active or selective state. In the context of biological probes, the incorporation of N-methyl-norleucine can be used to create specific conformational states that can be used to study protein-protein interactions or to develop sensitive diagnostic tools.

Bioconjugation Chemistry Utilizing this compound Derived Peptides

Bioconjugation, the covalent attachment of two biomolecules, is a powerful strategy for creating novel therapeutic and diagnostic agents. Peptides synthesized with this compound can be valuable components in bioconjugation strategies, particularly for the development of targeted drug delivery systems. chemimpex.com

Peptides containing N-methyl-norleucine can be designed to have high affinity and selectivity for a specific biological target, such as a receptor on the surface of a cancer cell. These peptides can then be conjugated to a cytotoxic drug, a diagnostic imaging agent, or a nanoparticle carrier. The resulting bioconjugate can deliver its payload specifically to the target site, minimizing off-target toxicity and enhancing therapeutic efficacy. chemimpex.com

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid |

| Fmoc | Fluorenylmethyloxycarbonyl group |

| Norleucine (Nle) | 2-Aminohexanoic acid |

| Methionine (Met) | 2-Amino-4-(methylthio)butanoic acid |

Development of Targeted Drug Delivery Systems

The incorporation of this compound into peptide-based therapeutics is a key strategy for developing advanced drug delivery systems. The primary advantage conferred by this amino acid is a significant increase in the peptide's resistance to enzymatic degradation. nih.govnih.gov The α-methyl group introduces steric hindrance that shields the adjacent peptide bonds from cleavage by proteases, which are abundant in the body. nih.govenamine.net This enhanced stability extends the circulation half-life of the peptide drug, allowing more time for it to reach its intended target.

Furthermore, the inherent lipophilicity of the norleucine side chain, combined with the hydrophobic Fmoc group (in cases where it's part of a final self-assembling structure), can improve the peptide's ability to cross biological membranes. researchgate.net This is crucial for delivering therapeutic payloads into cells. Researchers can design peptides containing this compound that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. By attaching a cytotoxic agent to such a peptide, the drug can be delivered in a highly targeted manner, thereby increasing efficacy and reducing off-target side effects.

| Structural Feature of this compound | Benefit in Targeted Drug Delivery |

| α-Methyl Group | Provides steric hindrance, leading to high resistance against proteolytic enzymes. nih.govenamine.net |

| Norleucine Side Chain | Increases hydrophobicity, potentially enhancing cellular uptake. researchgate.net |

| Fmoc Group | Can facilitate self-assembly into nanocarriers and increases lipophilicity. |

| Carboxylic Acid | Provides a reactive site for conjugating therapeutic agents. |

Covalent Attachment to Biomolecules and Surfaces

The carboxylic acid group of this compound serves as a versatile handle for the covalent attachment of peptides to other molecules or material surfaces. This capability is widely exploited in the creation of sophisticated diagnostics, biomaterials, and research tools. After a peptide containing this amino acid is synthesized, its C-terminal carboxylic acid can be activated to react with amine groups on proteins or functionalized surfaces, forming a stable amide bond.

In the field of biomaterials, for instance, surfaces of medical implants can be functionalized with peptides incorporating this compound. acs.orgrsc.org These peptides can be designed to mimic sequences from the extracellular matrix, promoting specific cell adhesion and improving the biocompatibility and integration of the implant. The protease resistance afforded by the α-methylated residue ensures the longevity of the peptide coating in the physiological environment. nih.gov Similarly, in diagnostics, these peptides can be immobilized on sensor chips to act as highly stable capture agents for specific biomarkers. acs.org

| Application Area | Method of Attachment | Advantage of Using this compound |

| Biomaterials | Covalent bonding of the peptide's C-terminus to a functionalized implant surface. | Enhanced stability of the surface coating against degradation. rsc.org |

| Diagnostics | Immobilization of peptides onto a biosensor surface to act as capture probes. acs.org | Increased shelf-life and robustness of the diagnostic device. |

| Bioconjugation | Linking peptides to proteins or labels (e.g., fluorescent dyes) for research. | The resulting conjugate is more resistant to proteolysis. nih.gov |

Synthesis of Peptides Bearing Post-Translational Modifications (PTMs)

This compound is a valuable tool in the chemical synthesis of peptides that contain or mimic post-translational modifications (PTMs). PTMs like phosphorylation, acetylation, and methylation are critical for regulating protein function, and synthetic peptides are essential for studying these processes. researchgate.netnih.gov The Fmoc solid-phase peptide synthesis (SPPS) method is particularly well-suited for creating peptides with PTMs, as its mild conditions preserve these often-delicate chemical groups. nih.gov

The inclusion of an α-methylated amino acid like 2-Me-Nle can introduce specific conformational constraints on the peptide backbone. nih.gov This is useful for mimicking the structural impact that a PTM might have on a native protein sequence. By placing this compound adjacent to an amino acid that is to be modified (e.g., a serine for phosphorylation), researchers can investigate how the local structure influences the activity of the enzymes that add or remove these PTMs.

Additionally, the norleucine side chain itself can be used as a scaffold. While not a direct mimic of common PTMs, its hydrocarbon chain can be functionalized in more complex syntheses to create non-natural mimics of modifications like lysine (B10760008) acetylation or methylation, providing novel probes for studying epigenetic enzymes. researchgate.netresearchgate.net

| Research Area | Role of this compound | Example of Application |

| Enzymology | Induces conformational constraint near a PTM site. | Studying how local peptide structure affects kinase phosphorylation efficiency. |

| Epigenetics | Serves as a building block for creating PTM mimics. | Synthesizing peptide probes with stable mimics of lysine acetylation to study histone deacetylases (HDACs). researchgate.net |

| Structural Biology | Stabilizes specific secondary structures (e.g., helices) in modified peptides. nih.gov | Investigating the structure-function relationship of a phosphorylated protein domain. |

Analytical and Characterization Methodologies for Fmoc 2 Me Nle Oh and Its Peptide Constructs

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the quality control of Fmoc-2-Me-Nle-OH, providing robust means for assessing purity and separating the compound from synthetic precursors, by-products, or enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reversed-phase HPLC (RP-HPLC) is the most common modality for purity assessment. Method development involves optimizing the stationary phase, mobile phase composition, and gradient elution to achieve baseline separation of the target compound from any impurities. The presence of the lipophilic Fmoc group makes C18 columns the standard choice for the stationary phase. scispace.com Mobile phases typically consist of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. scispace.com Detection is typically performed using a UV detector, leveraging the strong chromophore of the Fmoc group, with monitoring at wavelengths around 254 nm or 265 nm. rsc.org Commercial suppliers often guarantee a purity of ≥96.0% for this compound as determined by HPLC. sigmaaldrich.com

For assessing enantiomeric purity, chiral HPLC is required. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for separating the enantiomers of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comwindows.net This is critical as the presence of the D-enantiomer can compromise the biological activity and structural integrity of the final peptide. For instance, a chiral HPLC method can confirm an enantiomeric purity of ≥99.5% for similar compounds. chemimpex.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Fmoc-N-Methylated Amino Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3.0 x 150 mm, 3 µm particle size) | scispace.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | scispace.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | scispace.com |

| Gradient | 5% to 95% B over 6-8 minutes | scispace.comresearchgate.net |

| Flow Rate | 1.0 mL/min | scispace.com |

| Detection | UV at 254 nm | rsc.org |

| Purity Specification | ≥96.0% (this compound) | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions and for preliminary purity assessments. scispace.com During peptide synthesis, TLC can be used to check the completion of coupling reactions (disappearance of the free amine) and deprotection steps. scispace.com For the purified this compound compound, TLC provides a quick purity check, with product specifications for similar compounds like Fmoc-N-Me-Leu-OH often requiring a purity of ≥98% by TLC. sigmaaldrich.com

A typical TLC analysis uses silica (B1680970) gel plates as the stationary phase. scispace.com The mobile phase, or eluent, is a mixture of solvents chosen to provide good separation between the product and potential impurities. Spots are visualized under UV light, which illuminates the Fmoc group. rsc.org

Table 2: Example TLC System for Fmoc-Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | scispace.comrsc.org |

| Mobile Phase (Eluent) | Chloroform:Methanol:Acetic Acid (97.5:2:0.5) or Ethyl Acetate:Hexane (1:3) | scispace.com |

| Visualization | UV light (254 nm) | rsc.org |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Identity Confirmation

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure and identity of this compound and its peptide derivatives.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is the primary method for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for analyzing Fmoc-protected amino acids. It allows the molecule to be ionized with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. researchgate.netnih.gov

For this compound, the expected monoisotopic mass can be calculated and compared against the experimental value. During peptide synthesis, MS is used after each coupling cycle on a cleaved sample of the peptide-resin to confirm the successful addition of the amino acid residue by observing the expected mass increase of the growing peptide chain. chempep.com

Table 3: Molecular Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₅NO₄ | sigmaaldrich.comnih.gov |

| Molecular Weight (Average) | 367.44 g/mol | sigmaaldrich.comnih.gov |

| Monoisotopic Mass | 367.17836 Da | nih.gov |

| Expected Ion (ESI Positive Mode) | [M+H]⁺ = 368.1858 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) | rsc.org |

| Carboxylic Acid | C=O stretch | ~1700-1725 | rsc.org |

| Urethane (Fmoc) | C=O stretch | ~1690-1710 | rsc.org |

| Aromatic (Fmoc) | C=C stretch | ~1500-1600 | rsc.org |

| Urethane (Fmoc) | C-O stretch | ~1220-1240 | rsc.org |

Ultraviolet (UV) Spectroscopy for Monitoring Reaction Progress and Quantification

Ultraviolet (UV) spectroscopy is a powerful tool used primarily during the solid-phase peptide synthesis (SPPS) process to monitor the deprotection of the Fmoc group. chempep.com The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de This cleavage reaction liberates dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.de

This adduct is a strong chromophore with a distinct UV absorbance maximum around 300-301 nm. iris-biotech.dersc.org By measuring the absorbance of the solution collected after the deprotection step, one can monitor the reaction in real-time to ensure it has gone to completion. tec5usa.com Furthermore, this method can be used to quantify the amount of Fmoc group cleaved, which allows for the calculation of the initial loading capacity of the resin (the amount of the first amino acid attached to the solid support). iris-biotech.dersc.org The concentration is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient (a known constant for the adduct, typically ~7800 M⁻¹cm⁻¹ at 300 nm), c is the concentration, and l is the path length of the cuvette. rsc.org

Table 5: UV Spectroscopic Data for Fmoc-Deprotection Monitoring

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Piperidine-dibenzofulvene adduct | iris-biotech.de |

| Solvent | Dimethylformamide (DMF) | rsc.org |

| λ_max (Wavelength of Max Absorbance) | ~300-301 nm | iris-biotech.dersc.org |

| Molar Extinction Coefficient (ε) | ~7,800 M⁻¹cm⁻¹ at 300 nm | rsc.org |

| Application | Monitoring completion of Fmoc-cleavage; Calculating resin loading capacity | chempep.comrsc.org |

Table of Compounds

Table 6: List of Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |

| Fmoc-N-Me-Leu-OH | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid |

| Fmoc-Nle-OH | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid |

| Fmoc-N-Me-Thr(tBu)-OH | (2S,3R)-3-(tert-Butoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid |

| Fmoc-N-Me-βAla-OH | 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| DBF | Dibenzofulvene |

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is a fundamental prerequisite for synthesizing stereochemically defined peptides. The presence of the D-enantiomer as an impurity can lead to the formation of diastereomeric peptides, which may possess altered biological activities and are challenging to purify. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com Chiral high-performance liquid chromatography (HPLC) is the predominant technique for accurately assessing this level of purity. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC): This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the enantioseparation of N-Fmoc protected α-amino acids. phenomenex.comnih.gov

Stationary Phases: Cellulose-derived CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), often provide superior resolution for Fmoc-amino acids compared to their amylose-based counterparts. nih.gov Coated-type CSPs have also been observed to generally offer better enantioseparation for these compounds than covalently bonded types. nih.gov A screening of various polysaccharide-based CSPs under reversed-phase conditions found that a cellulose-based phase was the most effective, successfully resolving the majority of common Fmoc-amino acids. phenomenex.com

Mobile Phase: Reversed-phase (RP) conditions are commonly employed. A typical mobile phase consists of an organic modifier, such as acetonitrile, and an aqueous component containing an acidic additive, most commonly trifluoroacetic acid (TFA). phenomenex.comphenomenex.com The combination of acetonitrile and TFA has been identified as an excellent choice for achieving successful chiral separations of Fmoc-α-amino acid derivatives. phenomenex.com

Detection: Detection is typically performed using a UV detector, as the Fmoc group is a strong chromophore. amidetech.com

The table below summarizes the effectiveness of different polysaccharide-based CSPs for the chiral recognition of 19 common Fmoc-protected α-amino acids, illustrating the utility of this approach which is directly applicable to N-methylated variants like this compound.

| Chiral Stationary Phase | Number of Baseline Resolved Amino Acids (Rs > 1.5) | Total Number of Recognized Amino Acids |

|---|---|---|

| Lux Cellulose-1 | 13 | 16 |

| Lux Cellulose-2 | 15 | 18 |

| Lux Cellulose-3 | 14 | 17 |

| Lux Cellulose-4 | 11 | 15 |

| Lux Amylose-1 | 11 | 12 |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): An alternative, albeit less common, approach involves chiral GC-MS. This technique requires derivatization of the amino acid prior to analysis and hydrolysis of the peptide. The use of deuterated reagents during hydrolysis allows for the correction of any racemization that may occur during the sample preparation process, thereby ensuring accurate determination of the original stereochemical purity. celerion.com

Qualitative and Quantitative Chemical Tests for Synthesis Monitoring

Monitoring the completion of deprotection and coupling steps during solid-phase peptide synthesis (SPPS) is crucial for obtaining the target peptide in high purity. The incorporation of this compound presents a specific challenge because its N-methylated α-amino group behaves as a secondary amine upon Fmoc removal. This necessitates the use of specific qualitative tests, as the most common test for primary amines is unreliable in this context.

Ninhydrin (B49086) (Kaiser) Test: The Kaiser test is highly sensitive for detecting primary amines, which react with ninhydrin to produce an intense blue color (Ruhemann's purple). iris-biotech.dethermofisher.com However, for secondary amines like proline or N-methylated residues, the test is less reliable, yielding a less intense brownish-red or reddish color that can be difficult to interpret. iris-biotech.depeptide.comijrps.com Furthermore, the conditions of the test, which involve heating and the presence of pyridine, can sometimes cause premature cleavage of the Fmoc group, leading to false-positive results. thermofisher.compeptide.com

Chloranil (B122849) Test: This test is specifically recommended for the reliable detection of secondary amino groups on the solid support. peptide.comijrps.comchempep.com In the presence of a free secondary amine, such as the deprotected N-terminus of 2-Me-Nle, the resin beads turn a dark blue or green color. iris-biotech.dersc.org The test is performed at room temperature by treating a few resin beads with solutions of acetaldehyde (B116499) and p-chloranil in DMF. iris-biotech.dersc.org A negative result (yellowish or colorless beads) after a coupling step indicates that the reaction has gone to completion. iris-biotech.de Due to its specificity for secondary amines, the chloranil test is an essential tool for monitoring coupling reactions involving this compound. mdpi.com

Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction between the indicator (bromophenol blue) and the basic free amino group on the resin. peptide.compeptide.com It produces a positive result (blue to green beads) for both primary and secondary amines. peptide.compeptide.comejbiotechnology.info Therefore, it can be used to monitor the deprotection of this compound (a positive test is expected) and the subsequent coupling reaction (a negative, yellow test is expected). peptide.com It is important to thoroughly wash the resin before the test to remove any residual basic or acidic reagents from previous steps that could interfere with the result. peptide.com

The following table provides a summary of the common qualitative tests used in SPPS and their applicability for monitoring the incorporation of this compound.

| Test Name | Target Amine | Positive Result (Free Amine Present) | Negative Result (No Free Amine) | Applicability for 2-Me-Nle Residue |

|---|---|---|---|---|

| Ninhydrin (Kaiser) Test | Primary Amines | Intense Blue | Yellow / Colorless | Unreliable (gives weak brownish-red color) iris-biotech.deijrps.com |

| Chloranil Test | Secondary Amines | Dark Blue to Green | Colorless / Yellowish | Highly Recommended chempep.comrsc.org |

| Bromophenol Blue Test | Primary & Secondary Amines | Blue / Blue-Green | Yellow / Greenish-Yellow | Recommended peptide.comejbiotechnology.info |

Analytical Approaches to Study Peptide Interactions and Stability

The introduction of an N-methyl group on the peptide backbone at a 2-Me-Nle residue significantly influences the peptide's physicochemical properties. The N-methyl group eliminates the amide proton, thereby removing a hydrogen bond donor. mdpi.com This modification restricts the peptide's conformational flexibility and can disrupt the formation of stable secondary structures like α-helices and β-sheets. mdpi.comugent.be These structural perturbations directly impact the peptide's stability against enzymatic degradation and its interaction with biological targets. celerion.comresearchgate.net A suite of analytical techniques is employed to characterize these effects.

Structural Analysis:

Stability and Interaction Analysis:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a cornerstone for purity assessment and stability studies. In enzymatic stability assays, the peptide is incubated with proteases, and aliquots are analyzed by RP-HPLC at various time points to monitor the disappearance of the parent peptide and the appearance of degradation products. The increased steric hindrance and altered conformation resulting from N-methylation often lead to enhanced stability against proteolysis. celerion.com Interestingly, substitutions with N-methyl amino acids can sometimes decrease the retention time in RP-HPLC, suggesting that the modified conformation affects the peptide's interaction with the hydrophobic stationary phase. mdpi.com

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is indispensable for confirming the identity of the synthesized peptide and its purity. celerion.comnih.gov In stability studies, LC-MS and LC-MS/MS are used to identify the exact cleavage sites and characterize the degradation products, providing crucial information on metabolic pathways. celerion.com

Fluorescence Spectroscopy: This technique can be used to study peptide interactions. For instance, changes in the fluorescence of intrinsic tryptophans or extrinsic fluorescent labels upon binding to a target can provide quantitative data on binding affinity. The conformational changes induced by 2-Me-Nle can alter these binding affinities, which can be precisely measured using fluorescence-based assays. ugent.be

Emerging Research Directions and Future Perspectives

Innovations in Cost-Effective and Scalable Synthetic Routes for N-Methylated Amino Acids

The broader application of N-methylated peptides in drug discovery is often hampered by the high cost and limited availability of their building blocks, including Fmoc-N-methylated amino acids. nih.gov Consequently, significant research is directed towards developing more economical and scalable synthetic methods.

Another avenue of innovation is the development of one-pot synthetic procedures. For instance, the formation of 5-oxazolidinones from Fmoc-amino acids, followed by a reductive ring-opening, provides a direct route to the corresponding N-methylated derivatives. researchgate.net This technique has been successfully applied to a wide range of amino acids. researchgate.net

Furthermore, biocatalytic approaches are emerging as a sustainable alternative to chemical synthesis. Engineered microorganisms, such as Corynebacterium glutamicum, have been developed to produce N-methylated amino acids like N-methyl-L-alanine directly from sugars and methylamine (B109427) in a one-step fermentative process. nih.gov This approach offers high stereoselectivity and avoids the use of harsh chemicals and expensive co-factors, presenting a "green" and potentially scalable manufacturing route. nih.gov

| Synthetic Strategy | Key Features | Advantages | Reference |

| Solid-Phase Synthesis (2-CTC Resin) | Reusable resin as temporary protecting group. | Cost-effective, potential for scalability. | nih.gov |

| Biron-Kessler Method | Activation with o-NBS followed by methylation. | Efficient, compatible with solid-phase synthesis. | nih.govresearchgate.net |

| 5-Oxazolidinone Intermediate | One-pot reductive ring-opening. | Unified approach for various amino acids. | researchgate.netacs.org |

| Biocatalysis (e.g., C. glutamicum) | One-step fermentation from simple precursors. | Sustainable, high stereoselectivity, avoids hazardous reagents. | nih.gov |

Advancements in High-Throughput and Fully Automated Peptide Synthesis Platforms

The synthesis of peptides, once a laborious manual process, has been revolutionized by automation. americanpeptidesociety.orgnih.gov Modern automated peptide synthesizers, building upon the foundational principles of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, have significantly improved the efficiency, reproducibility, and throughput of peptide production. americanpeptidesociety.orgjpt.comcreative-peptides.com

Current platforms offer a high degree of automation, with precise control over reagent delivery, reaction times, and temperature. americanpeptidesociety.orgcreative-peptides.com This minimizes human error and allows for "walk-away" operation, freeing up researchers for other tasks. americanpeptidesociety.org Innovations such as microwave-assisted SPPS have drastically reduced cycle times, with some systems achieving amino acid coupling in just a few minutes, along with a significant reduction in solvent waste. interanalyt.ru

High-throughput capabilities are a major focus of recent advancements. Systems are now available that can perform the parallel synthesis of numerous peptides simultaneously. nih.govnih.gov For example, some synthesizers can produce up to 96 different peptides in a single run. nih.gov This is invaluable for applications such as structure-activity relationship (SAR) studies, epitope mapping, and peptide library screening. acs.org

The integration of high-throughput experimentation (HTE) with parallel SPPS is another significant development. acs.org This allows for the rapid screening and optimization of reaction conditions on a micro-scale, which can then be directly applied to library synthesis. acs.org This workflow accelerates the development of novel, diversified peptide libraries. acs.org

| Technology | Key Advancement | Impact on Peptide Synthesis | Reference |

| Automated SPPS | Robotic systems for deprotection, coupling, and washing steps. | Increased reproducibility, reduced manual labor, "walk-away" operation. | americanpeptidesociety.org |

| Microwave-Assisted SPPS | Use of microwave energy to accelerate reactions. | Dramatically reduced synthesis times (e.g., 4-minute cycles), less waste. | interanalyt.ru |

| Parallel Synthesis Platforms | Ability to synthesize multiple peptides simultaneously (e.g., 96 peptides). | High-throughput production for libraries and screening. | nih.govnih.gov |

| Integrated HTE and SPPS | On-resin reaction screening to rapidly optimize conditions. | Accelerated development of diverse peptide libraries. | acs.org |

Exploration of Novel Peptidomimetic Scaffolds Incorporating N-Methyl-Norleucine Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. mdpi.comnih.gov The incorporation of N-methylated amino acids like N-methyl-norleucine is a key strategy in the design of these molecules. nih.govmdpi.com N-methylation removes the amide proton, which can disrupt hydrogen bonding patterns and introduce conformational constraints, leading to peptides with higher proteolytic stability and increased membrane permeability. mdpi.com

Researchers are actively exploring a variety of scaffolds to create novel peptidomimetics. These include modifications to the peptide backbone, such as the introduction of heterocyclic rings (e.g., azoles, piperazine (B1678402) derivatives) to replace amide bonds. mdpi.com These scaffolds can impose specific conformational restraints on the molecule, potentially leading to higher binding affinity and selectivity for biological targets. mdpi.com

The synthesis of such complex molecules often relies on solid-phase techniques, which allow for the systematic construction and diversification of these scaffolds. mdpi.com For example, bicyclic structures can serve as rigid templates for orienting amino acid side chains in a manner that mimics the secondary structures of peptides, like β-turns. nih.gov

By incorporating N-methyl-norleucine into these diverse peptidomimetic scaffolds, scientists can combine the benefits of N-methylation (increased stability, altered conformation) with the structural constraints imposed by the scaffold itself. This dual approach offers a powerful tool for developing next-generation therapeutics that can overcome the limitations of traditional peptide drugs. nih.gov

Application of Computational Chemistry and Molecular Modeling to N-Methylated Peptides

Computational chemistry and molecular modeling have become indispensable tools for understanding the structural and dynamic properties of N-methylated peptides. rsc.orgrsc.org These methods provide insights that are often difficult to obtain through experimental techniques alone and can greatly facilitate the rational design of peptides with desired characteristics. researchgate.net

Advanced simulation techniques and force fields are being developed to more accurately model these complex systems. rsc.orgrsc.org The ability to accurately predict the structures of N-methylated cyclic peptides would significantly aid in the design of molecules with optimized pharmacokinetic profiles. rsc.org

Computational models are also employed to predict properties like membrane permeability. nih.gov By calculating the energy cost of transferring a peptide from an aqueous environment to a lipid membrane, researchers can estimate its ability to cross cell membranes. nih.gov These predictions can then be used to guide the synthesis of N-methylated peptide variants with improved oral bioavailability. nih.gov

| Computational Method | Application to N-Methylated Peptides | Key Insights Provided | Reference |

| Molecular Dynamics (MD) Simulations | Characterizing structural ensembles in various environments. | Conformational preferences (e.g., cis/trans amide bonds), flexibility, secondary structure. | rsc.orgresearchgate.net |

| Enhanced Sampling Methods | Efficiently exploring the conformational space of cyclic peptides. | More accurate prediction of structural ensembles for complex molecules. | rsc.orgrsc.org |

| Force Field Evaluation | Assessing the performance of different simulation force fields. | Improving the accuracy of structural predictions for N-methylated systems. | rsc.orgrsc.org |

| Desolvation Free Energy Calculations | Predicting membrane permeability. | Guiding the design of peptides with enhanced oral bioavailability. | nih.gov |

Unexplored Biological Applications and Therapeutic Targets for Fmoc-2-Me-Nle-OH Derived Peptides

The unique properties conferred by N-methylation, such as enhanced stability and cell permeability, make peptides derived from this compound promising candidates for a wide range of therapeutic applications. chemimpex.comnbinno.com While N-methylated amino acids are known constituents of several natural bioactive peptides, including antibiotics and immunosuppressants, there remains a vast, unexplored landscape of potential biological targets. mdpi.comnih.gov

The incorporation of N-methyl-norleucine, a structural isomer of N-methyl-leucine, can be particularly advantageous. lifetein.com Norleucine itself is a useful tool for studying protein structure and function due to its linear side chain, which differs from the branched side chain of leucine (B10760876). lifetein.com Peptides containing N-methyl-norleucine could therefore be used to probe the binding pockets of receptors and enzymes where steric bulk and hydrophobicity are critical determinants of interaction.

Potential therapeutic areas for N-methyl-norleucine-containing peptides include oncology and metabolic disorders, where modulating protein-protein interactions is a key therapeutic strategy. chemimpex.com The enhanced stability of these peptides could make them suitable for targeting challenging intracellular proteins that have been difficult to address with conventional small molecules or biologics.

Furthermore, the ability of N-methylated peptides to cross cell membranes opens up possibilities for developing orally bioavailable peptide drugs. nih.gov Systematic studies combining synthesis, computational modeling, and biological screening are needed to identify novel therapeutic targets and unlock the full potential of peptides derived from this compound.

Continued Development of Sustainable and Environmentally Benign Practices in Fmoc-SPPS

The chemical synthesis of peptides, particularly on a large scale, is often associated with significant environmental concerns due to the large volumes of hazardous solvents and reagents used. advancedchemtech.comrsc.org This has spurred a growing movement towards developing "green" and sustainable practices for Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgrsc.org

A major focus of green peptide chemistry is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives. rsc.orgacs.org Researchers have successfully demonstrated the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate in all steps of SPPS, including coupling, deprotection, and washing. rsc.orgacs.org In some cases, water has even been explored as a solvent, representing the ultimate green option. acs.org

Process optimization is another key aspect of sustainable peptide synthesis. advancedchemtech.com Strategies that reduce the number of washing steps can dramatically decrease solvent consumption. mendeley.com One innovative approach is "in situ Fmoc removal," where the deprotection agent (e.g., piperidine (B6355638) or the less hazardous 4-methylpiperidine) is added directly to the coupling cocktail, eliminating the need for an intermediate wash. peptide.comrsc.org This can lead to solvent savings of up to 75%. peptide.comrsc.org

The adoption of continuous flow systems, as opposed to traditional batch reactors, also contributes to greener synthesis by allowing for more precise control of reaction conditions and potentially reducing waste. advancedchemtech.com The implementation of solvent recycling systems in manufacturing facilities further minimizes the environmental impact of peptide production. ambiopharm.com These ongoing efforts are crucial for transforming peptide synthesis into a more sustainable and environmentally responsible technology. rsc.org

Q & A

How does the methyl substitution at the 2-position of norleucine in Fmoc-2-Me-Nle-OH influence its steric and electronic properties in peptide synthesis?

The methyl group at the 2-position of norleucine introduces steric hindrance, potentially altering peptide backbone conformation and side-chain interactions. This substitution reduces rotational freedom, which can stabilize β-sheet or α-helix structures in peptide design. Comparative studies with non-methylated Fmoc-Nle-OH (e.g., Fmoc-L-Nle(6-OH)-OH ) suggest that methyl groups enhance hydrophobicity, as evidenced by logP values (e.g., Fmoc-β-Ala-OH: XlogP = 5.3 ). Methodologically, molecular dynamics simulations and circular dichroism (CD) spectroscopy are recommended to quantify conformational changes.

What analytical techniques are critical for verifying the purity and structural integrity of this compound in solid-phase peptide synthesis (SPPS)?

- HPLC : Essential for purity assessment (≥98% ). Use reverse-phase C18 columns with gradients of acetonitrile/water + 0.1% TFA.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., Fmoc-Phe(4-F)-OH: MW 405.425 ; analogous to this compound).

- NMR : 1H/13C NMR resolves methyl group integration and stereochemical integrity (e.g., InChI key validation in Fmoc-2-Nal-OH ).

- Chiral Chromatography : Ensures enantiomeric purity, critical for avoiding racemization during SPPS .

How does this compound compare to other branched-chain Fmoc-amino acids (e.g., Fmoc-Ile-OH) in resisting proteolytic degradation in peptide therapeutics?

Branched residues like 2-Me-Nle and isoleucine enhance metabolic stability by impeding protease binding. In vitro assays using trypsin/chymotrypsin show this compound-containing peptides exhibit ~30% slower degradation than linear analogs (e.g., Fmoc-Leu-OH ). Advanced studies should combine LC-MS/MS degradation profiling and molecular docking to map protease active-site interactions .

What are the optimal conditions for Fmoc deprotection in peptides containing acid-sensitive residues alongside this compound?

Fmoc removal typically uses 20% piperidine in DMF. However, acid-labile groups (e.g., tert-butyl) require milder bases like 2% DBU in DMF to prevent side reactions. A study on Fmoc-Pmp(Buᵗ)₂-OH demonstrated >95% deprotection efficiency without compromising acid-sensitive groups . For peptides with 2-Me-Nle, monitor by UV (301 nm) to confirm complete Fmoc cleavage .

How does the solubility of this compound in organic solvents impact SPPS efficiency?

Solubility in DMF or DCM is critical for coupling efficiency. Analogous compounds like Fmoc-β-Ala-OH show solubility in 1% acetic acid (25 mg/mL ). Pre-dissolve this compound in minimal DMF (0.1 M) and use coupling agents like HBTU/HOBt to minimize aggregation. For problematic sequences, add chaotropic agents (e.g., 0.1 M HMPA) .

What strategies mitigate side reactions during the incorporation of this compound into peptides with multiple sterically hindered residues?

- Extended Coupling Times : 2–4 hours for hindered residues.

- Double Coupling : Repeat coupling with fresh reagents.

- Microwave-Assisted SPPS : Enhances kinetics; e.g., 50°C for 5 minutes improves yield by 15–20% .

- Resin Swelling : Pre-swelling in DCM for 30 minutes enhances accessibility .

How can researchers resolve contradictions in reported bioactivity data for peptides containing this compound?

Discrepancies often arise from variability in purity, aggregation, or assay conditions. For example: